Amyl 4-Carboxyphenyl Carbonate

Description

BenchChem offers high-quality Amyl 4-Carboxyphenyl Carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amyl 4-Carboxyphenyl Carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

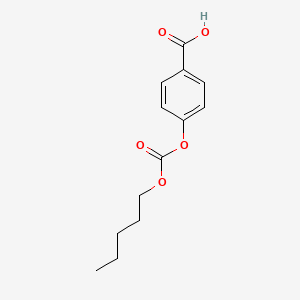

Structure

3D Structure

Properties

IUPAC Name |

4-pentoxycarbonyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-2-3-4-9-17-13(16)18-11-7-5-10(6-8-11)12(14)15/h5-8H,2-4,9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIZZENBDILCRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)OC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Amyl 4-Carboxyphenyl Carbonate chemical structure and molecular weight

An In-Depth Technical Guide to Amyl 4-Carboxyphenyl Carbonate for Advanced Research & Development

Authored by: A Senior Application Scientist

Abstract

Amyl 4-Carboxyphenyl Carbonate (A4CC) is a bifunctional organic molecule of increasing interest in specialized R&D applications. This guide provides a comprehensive technical overview of A4CC, including its chemical structure, physicochemical properties, a validated synthesis protocol, and methods for structural elucidation. We further explore the mechanistic rationale behind its synthesis and delve into its potential applications as a structural building block in materials science and as a specialized linker in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound.

Core Molecular Profile and Physicochemical Properties

Amyl 4-Carboxyphenyl Carbonate is a molecule characterized by a rigid aromatic core functionalized with a terminal carboxylic acid and an opposing amyl carbonate group. This unique architecture imparts a combination of hydrophilicity (from the carboxyl group) and lipophilicity (from the pentyl chain), making it an interesting candidate for interfacial science and as a modifiable scaffold.

Chemical Structure and Identifiers

The structure consists of a para-substituted benzene ring. One substituent is a carboxylic acid group (-COOH), and the other is a carbonate ester linkage to a five-carbon amyl (pentyl) group.

Caption: Experimental workflow for the synthesis of A4CC.

Step-by-Step Experimental Protocol

This protocol is adapted from a standard procedure for the synthesis of related carboxyphenyl carbonates. [1]

-

Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 4-hydroxybenzoic acid (0.10 mol, 13.8 g) in a solution of sodium hydroxide (0.25 mol, 10.0 g) in 150 mL of deionized water.

-

Cooling: Cool the resulting clear solution to 0-5°C in an ice-water bath with vigorous stirring.

-

Acylation: Add amyl chloroformate (0.12 mol, 18.1 g) dropwise to the cooled solution over 30-45 minutes. Ensure the temperature of the reaction mixture does not exceed 5°C. A white precipitate may begin to form.

-

Reaction: After the addition is complete, allow the mixture to stir for an additional 2 hours at 0-5°C.

-

Precipitation: Slowly acidify the reaction mixture by adding 2M hydrochloric acid (HCl) dropwise until the pH reaches approximately 3-4. This protonates the carboxylate, causing the final product to precipitate completely.

-

Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove any inorganic salts and unreacted starting material.

-

Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically in the range of 80-90%.

-

Purification (Optional): For applications requiring higher purity, the crude product can be recrystallized from an ethanol/water mixture.

Structural Elucidation and Quality Control

Confirmation of the chemical structure and assessment of purity are critical. Standard analytical techniques such as NMR spectroscopy, mass spectrometry, and chromatography should be employed.

Spectroscopic Analysis (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| ¹H NMR | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~8.15 | d | 2H | Protons ortho to -COOH |

| Aromatic | ~7.25 | d | 2H | Protons ortho to -OCOO- |

| Amyl Chain | ~4.25 | t | 2H | -O-CH₂ -CH₂- |

| Amyl Chain | ~1.70 | m | 2H | -O-CH₂-CH₂ - |

| Amyl Chain | ~1.40 | m | 2H | -CH₂-CH₂ -CH₃ |

| Amyl Chain | ~1.35 | m | 2H | -CH₂-CH₂ -CH₂- |

| Amyl Chain | ~0.90 | t | 3H | -CH₂-CH₃ |

| Carboxylic | >11.0 | s (broad) | 1H | -COOH |

| ¹³C NMR | Predicted Shift (ppm) | Assignment | ||

| Carbonyl | ~171 | C OOH | ||

| Carbonate | ~152 | OC OO | ||

| Aromatic | ~155 | C -OCOO | ||

| Aromatic | ~132 | C H (ortho to COOH) | ||

| Aromatic | ~127 | C -COOH | ||

| Aromatic | ~122 | C H (ortho to OCOO) | ||

| Amyl Chain | ~70 | -O-C H₂- | ||

| Amyl Chain | ~28 | -O-CH₂-C H₂- | ||

| Amyl Chain | ~27 | -C H₂-CH₂-CH₃ | ||

| Amyl Chain | ~22 | -C H₂-CH₃ | ||

| Amyl Chain | ~14 | -C H₃ |

Chromatographic and Mass Spectrometric Analysis

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the preferred method for determining the purity of A4CC. A purity level of >98% is typically required for most R&D applications.

-

Identity Confirmation: LC-MS analysis should be used to confirm the molecular weight. [2]The expected [M-H]⁻ ion in negative ion mode electrospray ionization (ESI) would be at m/z 251.1.

Applications and Future Research Directions

While Amyl 4-Carboxyphenyl Carbonate is designated for research and development use, its bifunctional nature suggests several promising areas of application. [3]

Materials Science: Liquid Crystal Precursor

Structurally related phenyl carbonate compounds are known to be used in the synthesis of liquid crystals (LCs). [4]The rigid phenyl core combined with the flexible amyl chain in A4CC is characteristic of a calamitic (rod-like) mesogen. The terminal carboxylic acid provides a versatile handle for further chemical modification, such as:

-

Esterification: Reaction with various phenols or alcohols to create more complex LC molecules with tailored properties (e.g., nematic or smectic phases).

-

Polymerization: Incorporation into polyester or polyamide backbones to create liquid crystal polymers (LCPs), which are valued for their high strength and thermal stability.

Drug Development and Medicinal Chemistry

In the context of drug development, A4CC can be envisioned as a specialized linker or building block.

-

Prodrug Design: The carbonate linkage is potentially labile under physiological conditions and could be explored for creating prodrugs. The carboxylic acid could be attached to a parent drug molecule, with the amyl carbonate moiety serving to modulate lipophilicity and membrane permeability.

-

Linker for PROTACs or ADCs: The molecule's distinct ends could be functionalized to serve as a linker in more complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), where precise spacing and physicochemical properties are paramount.

Safety and Handling

A Safety Data Sheet (SDS) for the exact compound is not widely available. However, data from the structurally similar Butyl 4-Carboxyphenyl Carbonate indicates that the substance should be handled with care. [5]

-

Hazard Classification: Likely to be harmful if swallowed, in contact with skin, or if inhaled. [5]* Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid breathing dust. Wash skin thoroughly after handling. [5]* First Aid:

-

Inhalation: Remove to fresh air. Seek medical attention if you feel unwell. [5] * Skin Contact: Wash with plenty of water. Call a poison center or doctor if you feel unwell. [5] * Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.

-

References

-

PureSynth Research Chemicals. (n.d.). Amyl 4-Carboxyphenyl Carbonate 96.0%. Retrieved from [Link]

-

SpecAU. (n.d.). Amyl 4-Carboxyphenyl Carbonate. Retrieved from [Link]

- Lee, M. S., & Kerns, E. H. (1999). LC/MS applications in drug development. Mass spectrometry reviews, 18(3-4), 187–279.

-

PureSynth Research Chemicals. (n.d.). Amyl 4-Carboxyphenyl Carbonate 96.0%. Retrieved from [Link]

- Taylor & Francis Online. (n.d.). Chloroformate – Knowledge and References. Retrieved from a general search on synthesis methods.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. LC/MS applications in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure-synth.com [pure-synth.com]

- 4. Amyl 4-(4-Ethoxyphenoxycarbonyl)phenyl Carbonate | 33926-46-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. tcichemicals.com [tcichemicals.com]

Physical properties and solubility of Amyl 4-Carboxyphenyl Carbonate

An In-Depth Technical Guide to the Physical and Solubility Properties of Amyl 4-Carboxyphenyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Amyl 4-Carboxyphenyl Carbonate

Amyl 4-Carboxyphenyl Carbonate (CAS RN: 377085-56-8), also known as 4-Carboxyphenyl Pentyl Carbonate, is a bifunctional organic molecule of increasing interest in the fields of medicinal chemistry and materials science.[1][2][3] Its structure incorporates a terminal carboxylic acid on a phenyl ring, linked via a carbonate ester to a five-carbon amyl (pentyl) chain. This unique combination of a hydrophilic carboxylic acid and a moderately lipophilic alkyl carbonate tail gives the molecule distinct physicochemical characteristics that are critical for its application.

In drug development, such structures are often explored as building blocks for creating prodrugs, where the carbonate moiety can be designed for enzymatic or hydrolytic cleavage to release an active pharmaceutical ingredient (API). The carboxylic acid provides a handle for further chemical modification or for influencing solubility and formulation properties. A thorough understanding of its fundamental physical properties and solubility profile is therefore a prerequisite for its effective utilization in any research or development pipeline.

This guide provides a comprehensive overview of the known physical properties of Amyl 4-Carboxyphenyl Carbonate and presents detailed, field-proven methodologies for their experimental determination.

Section 1: Core Physicochemical Properties

The intrinsic properties of a compound dictate its behavior in both chemical and biological systems. The following table summarizes the key physicochemical data for Amyl 4-Carboxyphenyl Carbonate.

| Property | Value | Source |

| Chemical Structure | TCI, PubChem | |

| Molecular Formula | C₁₃H₁₆O₅ | [2] |

| Molecular Weight | 252.27 g/mol | [2][3] |

| CAS Number | 377085-56-8 | [1][2] |

| Appearance | White to almost white powder or crystalline solid | [1][3] |

| Melting Point | 140.0 – 144.0 °C | [1][3] |

| Boiling Point | Data not available; likely to decompose at high temperatures. | |

| Density | Data not available; requires experimental determination. |

Melting Point: A Key Indicator of Purity

The melting point is one of the most critical physical constants for a solid organic compound, serving as a primary indicator of its identity and purity.[4] For Amyl 4-Carboxyphenyl Carbonate, the reported melting point range is 140.0 to 144.0 °C.[1][3] A sharp melting range (typically ≤ 1°C) is indicative of a high-purity crystalline sample, whereas impurities will typically cause a depression and broadening of the melting range.[4]

Boiling Point and Thermal Stability

An experimental boiling point for Amyl 4-Carboxyphenyl Carbonate is not reported in the literature. Given its molecular weight and functional groups (carbonate, carboxylic acid), a high boiling point would be expected. However, complex organic molecules, particularly those with multiple functional groups, often decompose at temperatures below their theoretical boiling point. The carbonate linkage, while more stable than an anhydride, can be susceptible to thermal decarboxylation. Therefore, techniques like distillation are generally unsuitable for the purification of this compound.

Density: A Fundamental Material Property

Density (mass per unit volume) is a fundamental physical property essential for process chemistry, formulation development, and quality control.[5][6] No literature value for the density of Amyl 4-Carboxyphenyl Carbonate is available. Its determination requires a precise, gravimetric-based experimental method.

Section 2: Experimental Determination of Physical Properties

The following protocols describe standard, reliable methods for determining the physical properties of a solid compound like Amyl 4-Carboxyphenyl Carbonate.

Protocol: Melting Point Determination

This protocol utilizes a digital melting point apparatus (e.g., Mel-Temp), which offers a safe and accurate method for determination.[7]

Causality: The principle relies on controlled heating of a finely powdered sample while observing the precise temperature range over which the phase transition from solid to liquid occurs.

Methodology:

-

Sample Preparation: Finely crush a small amount of Amyl 4-Carboxyphenyl Carbonate into a powder on a clean, dry watch glass.[7] This ensures uniform heat transfer throughout the sample.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[7]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Conduct a preliminary "fast run" by heating at a rate of 5-10 °C per minute to find an approximate melting range.[7] This saves time during the accurate determination.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new sample and heat rapidly to about 15-20 °C below the expected melting point.

-

Critical Heating Rate: Reduce the heating rate to 1-2 °C per minute. A slow rate is crucial for ensuring thermal equilibrium between the heating block, the thermometer, and the sample, which is the cornerstone of an accurate measurement.

-

Observation and Recording: Record two temperatures:

-

T₁: The temperature at which the first droplet of liquid appears.

-

T₂: The temperature at which the entire sample becomes a clear liquid.

-

-

Reporting: The melting point is reported as the range T₁ – T₂. Repeat the determination at least twice to ensure reproducibility.

Protocol: Density Determination by Gas Pycnometry

For a non-porous solid powder, gas pycnometry is a highly accurate method for determining skeletal density. It relies on measuring the volume of the solid by displacing a known volume of an inert gas (typically helium).[8][9]

Causality: This method is based on Archimedes' principle of fluid displacement and Boyle's Law. The volume of the solid is determined by measuring the pressure change when a known volume of gas is allowed to expand into a chamber containing the sample.[8]

Methodology:

-

Sample Preparation: Accurately weigh a sample of Amyl 4-Carboxyphenyl Carbonate (mass, m) using an analytical balance. The sample must be dry.

-

Calibration: Calibrate the gas pycnometer according to the manufacturer's instructions, typically using a standard sphere of known volume.

-

Sample Loading: Place the weighed sample into the sample chamber of the pycnometer.

-

Analysis: Seal the chamber and initiate the analysis sequence. The instrument will automatically purge the chamber, charge a reference chamber with helium to a known pressure, expand the gas into the sample chamber, and measure the final equilibrium pressure.

-

Calculation: The instrument's software calculates the sample volume (V) based on the pressure changes. The density (ρ) is then calculated using the formula: ρ = m / V

-

Reporting: Perform multiple measurements and report the average density in g/cm³.

Section 3: Solubility Profile and Determination

Solubility is a critical parameter for drug development, influencing everything from reaction work-up and purification to bioavailability and formulation.[10][11]

Predicted Solubility

Based on the principle of "like dissolves like," we can predict the solubility behavior of Amyl 4-Carboxyphenyl Carbonate.[10]

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The carboxylic acid group can engage in hydrogen bonding, suggesting some solubility. However, the nonpolar amyl group and phenyl ring will limit water solubility. Good solubility is expected in alcohols like ethanol, as confirmed by supplier data.[3]

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents should be effective at dissolving the compound due to strong dipole-dipole interactions with the carbonate and carboxylic acid moieties.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large polar functionalities suggest that solubility will be low in highly nonpolar solvents.

-

Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): The carboxylic acid group (pKa ~4-5) will be deprotonated by aqueous bases to form a highly polar carboxylate salt, which is expected to be water-soluble.[12][13] This is a key property used in extraction and purification.

The following table should be used to record experimental observations.

| Solvent Class | Solvent | Predicted Solubility | Experimental Observation (Soluble, Partially Soluble, Insoluble) |

| Polar Protic | Water | Low | |

| Ethanol | High | ||

| Methanol | High | ||

| Polar Aprotic | Acetone | High | |

| Dichloromethane (DCM) | Moderate-High | ||

| Dimethyl Sulfoxide (DMSO) | High | ||

| Nonpolar | Hexane | Low | |

| Toluene | Low-Moderate | ||

| Aqueous Acid/Base | 5% aq. HCl | Low | |

| 5% aq. NaHCO₃ | High | ||

| 5% aq. NaOH | High |

Protocol: Qualitative Solubility Determination

This protocol provides a standardized method for assessing solubility in various solvents, which is a foundational step in pre-formulation studies.[12]

Causality: This method establishes an approximate solubility by observing the dissolution of a known mass of solute in a fixed volume of solvent. This provides practical data for selecting solvents for reactions, chromatography, and crystallization.

Methodology:

-

Preparation: Into a series of clean, labeled small test tubes, add approximately 25 mg of Amyl 4-Carboxyphenyl Carbonate.[13]

-

Solvent Addition: To the first test tube, add the chosen solvent (e.g., water) dropwise, up to a total volume of 0.75 mL.[13]

-

Mixing: After each addition, vigorously shake or vortex the test tube for 10-20 seconds to facilitate dissolution.[12][13]

-

Observation: Observe the mixture against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear, homogenous solution.

-

Partially Soluble: Some solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record: Record the observation in the solubility table.

-

Repeat: Repeat steps 2-5 for each solvent listed in the table. For aqueous acid/base tests, observe for effervescence (with NaHCO₃) or salt formation.

References

-

Melting point determination. (n.d.). University of Calgary. Retrieved February 22, 2026, from [Link]

-

Determination of the melting point. (n.d.). University of Technology, Iraq. Retrieved February 22, 2026, from [Link]

-

Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved February 22, 2026, from [Link]

-

Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. Retrieved February 22, 2026, from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Massachusetts Lowell. Retrieved February 22, 2026, from [Link]

-

Experiment 1 – Melting Points. (n.d.). Truman State University. Retrieved February 22, 2026, from [Link]

-

Experiment (1) determination of melting points. (2021, September 19). University of Anbar. Retrieved February 22, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). St. Thomas University. Retrieved February 22, 2026, from [Link]

-

Determination of Boiling Point (B.P). (n.d.). Vijay Nazare Weebly. Retrieved February 22, 2026, from [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Texas at El Paso. Retrieved February 22, 2026, from [Link]

-

Boiling Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved February 22, 2026, from [Link]

-

DETERMINATION OF BOILING POINTS. (n.d.). Retrieved February 22, 2026, from [Link]

-

Solubility experimental methods. (n.d.). SlideShare. Retrieved February 22, 2026, from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]

-

Solubility determination and crystallization. (2021, August 18). HUBER. Retrieved February 22, 2026, from [Link]

-

Amyl 4-Carboxyphenyl Carbonate 96.0%. (n.d.). Pure Synth. Retrieved February 22, 2026, from [Link]

-

Benzoic acid, 4-(pentyloxy)-. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

-

Benzoic acid, 4-(pentyloxy)-. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

-

Measuring Density with Laboratory Balance. (n.d.). Mettler Toledo. Retrieved February 22, 2026, from [Link]

-

Chemical Properties of 4-Pentyloxybenzoic acid (CAS 15872-41-0). (n.d.). Cheméo. Retrieved February 22, 2026, from [Link]

-

Density Determination of Solids and Liquids. (n.d.). EAG Laboratories. Retrieved February 22, 2026, from [Link]

-

Lesson 3.1: What is Density?. (2024, July 29). American Chemical Society. Retrieved February 22, 2026, from [Link]

-

Solid Material Density Testing: Methods & Tools. (2024, May 30). Torontech. Retrieved February 22, 2026, from [Link]

-

MEASUREMENT OF DENSITY. (n.d.). Retrieved February 22, 2026, from [Link]

-

Amyl 4-Carboxyphenyl Carbonate. (n.d.). Spectrum Chemicals Australia. Retrieved February 22, 2026, from [Link]

-

Synthesis of Organic Carbamates without Using Phosgene: Carbonylation of Amines with Carbonic Acid Diesters. (2025, August 10). ResearchGate. Retrieved February 22, 2026, from [Link]

Sources

- 1. Amyl 4-Carboxyphenyl Carbonate | 377085-56-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. pure-synth.com [pure-synth.com]

- 3. Amyl 4-Carboxyphenyl Carbonate | 377085-56-8 | TCI EUROPE N.V. [tcichemicals.com]

- 4. almaaqal.edu.iq [almaaqal.edu.iq]

- 5. acs.org [acs.org]

- 6. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 7. community.wvu.edu [community.wvu.edu]

- 8. eag.com [eag.com]

- 9. torontech.com [torontech.com]

- 10. chem.ws [chem.ws]

- 11. Solubility determination and crystallization [huber-online.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-depth Technical Guide to the Thermodynamic Stability of Amyl 4-Carboxyphenyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amyl 4-carboxyphenyl carbonate is a molecule of interest within pharmaceutical and materials science, yet its thermodynamic stability remains a largely unexplored area in publicly available literature. This technical guide serves as a comprehensive resource, providing a foundational understanding of the factors governing the stability of this and structurally similar aryl carbonates. By synthesizing established principles of chemical kinetics and thermodynamics, this document outlines the probable degradation pathways and offers a detailed framework for experimental evaluation. Protocols for key analytical techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and accelerated stability studies, are provided to empower researchers in generating robust stability profiles.

Introduction: The Imperative of Stability in Drug Development

The thermodynamic stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its safety, efficacy, and shelf-life. Instability can lead to the formation of impurities, loss of potency, and altered bioavailability, thereby compromising the therapeutic outcome and patient safety. Amyl 4-carboxyphenyl carbonate, with its characteristic carbonate ester linkage, presents a unique stability profile that warrants thorough investigation. This guide provides a first-principles approach to understanding and evaluating its stability.

While specific experimental data for Amyl 4-Carboxyphenyl Carbonate is not extensively available in peer-reviewed literature, its structure as an aryl alkyl carbonate allows for well-grounded predictions of its behavior based on the known chemistry of this functional group.

Physicochemical Properties of Amyl 4-Carboxyphenyl Carbonate

A foundational understanding of a molecule's physicochemical properties is essential before embarking on stability studies. The following table summarizes the known properties of Amyl 4-Carboxyphenyl Carbonate, primarily sourced from chemical supplier data.

| Property | Value | Source |

| Synonyms | 4-Carboxyphenyl Amyl Carbonate, 4-Carboxyphenyl Pentyl Carbonate | [1] |

| Molecular Formula | C13H16O5 | [1] |

| Molecular Weight | 252.27 g/mol | [1] |

| Appearance | White to Almost white powder to crystal | |

| Melting Point | 140.0 to 144.0 °C | |

| Purity | >98.0% (GC) | |

| CAS Number | 377085-56-8 | [1] |

| Storage Recommendations | Room Temperature (Recommended in a cool and dark place, <15°C) | [2] |

Predicted Degradation Pathways

The primary modes of degradation for Amyl 4-carboxyphenyl carbonate are anticipated to be hydrolysis and thermal decomposition, given the presence of the carbonate ester functional group.

Hydrolytic Degradation

Hydrolysis, the cleavage of a chemical bond by water, is a principal degradation pathway for esters, including carbonates.[3][4] The rate and mechanism of hydrolysis are highly dependent on pH.[5][6]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the carbonate is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3] This process is generally slower for carbonates compared to esters.

-

Neutral Hydrolysis: At neutral pH, the reaction with water is typically slow.[4]

-

Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.[3][4] This is often the most rapid degradation pathway for carbonate esters. Studies have shown that a carbonate bond can be slightly more stable to alkaline hydrolysis than an ester bond in otherwise identical structures.[7]

The expected products of complete hydrolysis are 4-hydroxybenzoic acid, amyl alcohol, and carbon dioxide.

Caption: Predicted hydrolytic degradation of Amyl 4-Carboxyphenyl Carbonate.

Thermal Decomposition

Thermal decomposition involves the breakdown of a molecule at elevated temperatures.[8] For carbonate esters, this can proceed through various mechanisms, including decarboxylation. The presence of the carboxylic acid moiety may also influence the decomposition pathway. The process is endothermic and involves the breaking of chemical bonds.[8]

The specific decomposition products will depend on the temperature and atmosphere (inert or oxidative).[9] In an inert atmosphere, pyrolysis may lead to the formation of smaller volatile molecules.[10]

Caption: General pathway for thermal decomposition.

Experimental Assessment of Thermodynamic Stability

A comprehensive evaluation of thermodynamic stability involves a combination of thermoanalytical techniques and stability testing under controlled conditions.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature. It can provide crucial information about melting point, phase transitions, and decomposition.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of Amyl 4-Carboxyphenyl Carbonate into a standard aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the expected decomposition temperature (e.g., 300 °C).

-

-

Data Analysis:

-

The melting point will be observed as a sharp endothermic peak.

-

Decomposition is typically observed as a broad endothermic or exothermic event at higher temperatures.

-

The enthalpy of fusion and decomposition can be calculated from the peak areas.

-

Caption: Workflow for Differential Scanning Calorimetry analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is invaluable for determining the thermal stability and decomposition profile of a material.

Experimental Protocol: TGA Analysis

-

Sample Preparation: Place 5-10 mg of Amyl 4-Carboxyphenyl Carbonate into a TGA sample pan.

-

Instrument Setup:

-

Place the sample pan onto the TGA balance.

-

Select the desired atmosphere (e.g., nitrogen for inert decomposition, air for oxidative decomposition) with a typical flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

The TGA thermogram will show a plot of mass versus temperature.

-

The onset temperature of mass loss indicates the beginning of decomposition.

-

The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

Caption: Workflow for Thermogravimetric Analysis.

Accelerated Stability Studies

Accelerated stability testing subjects a substance to elevated stress conditions to predict its long-term stability.[5] These studies are crucial for determining shelf-life and appropriate storage conditions.

Experimental Protocol: Accelerated Stability Study

-

Batch Selection: Utilize at least three representative batches of Amyl 4-Carboxyphenyl Carbonate.

-

Storage Conditions: Store samples in controlled environment chambers at accelerated conditions. According to ICH guidelines, common conditions include:

-

40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Testing Schedule: Test the samples at specified time points, for example, 0, 3, and 6 months.[2]

-

Analytical Methods: At each time point, analyze the samples for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantify the amount of Amyl 4-Carboxyphenyl Carbonate remaining using a stability-indicating method (e.g., HPLC-UV).

-

Degradation Products: Identify and quantify any degradation products formed.

-

-

Data Analysis:

-

Plot the concentration of Amyl 4-Carboxyphenyl Carbonate versus time for each condition.

-

Determine the degradation kinetics (e.g., zero-order, first-order).

-

Use the Arrhenius equation to extrapolate the degradation rate at long-term storage conditions (e.g., 25 °C / 60% RH).

-

Conclusion and Future Directions

This guide provides a comprehensive theoretical and practical framework for assessing the thermodynamic stability of Amyl 4-Carboxyphenyl Carbonate. While specific experimental data for this compound is limited, the principles outlined herein, derived from the established behavior of aryl carbonates, offer a robust starting point for any investigation.

Future research should focus on conducting the experimental studies detailed in this guide to generate a specific stability profile for Amyl 4-Carboxyphenyl Carbonate. Such data will be invaluable for its potential applications in drug development and materials science, ensuring the development of safe, stable, and efficacious products.

References

-

PureSynth. Amyl 4-Carboxyphenyl Carbonate 96.0%. Available at: [Link]

- BASF.

- Cha, J., et al. (2001). Stability Testing of Pharmaceutical Products. Journal of Pharmaceutical Sciences, 90(1), 1-11.

-

SpecAU. Amyl 4-Carboxyphenyl Carbonate. Available at: [Link]

-

Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. Available at: [Link]

- Østergaard, J., & Larsen, C. (2007). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters With Fatty Acid-Like Structures Towards Hydrolysis in Aqueous Solutions. Molecules, 12(10), 2396-2413.

-

RSC Publishing. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Available at: [Link]

-

ResearchGate. Thermal degradation analyses of carbonate solvents used in Li-ion batteries. Available at: [Link]

- ChemRxiv.

-

PMC. Learning Strategies from Nature's Blueprint to Cyclic Carbonate Synthesis. Available at: [Link]

-

PubMed. Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters With Fatty Acid-Like Structures Towards Hydrolysis in Aqueous Solutions. Available at: [Link]

-

ResearchGate. Analysis of electrolyte degradation products in cylindrical automotive lithium-ion cells during thermal aging. Available at: [Link]

-

Chemguide. Hydrolysing esters. Available at: [Link]

- Google Patents. Thermal salt splitting of ammonium carboxylates.

-

ResearchGate. Thermal decomposition of t-amyl methyl ether (TAME) studied by flash pyrolysis/supersonic expansion/vacuum ultraviolet photoionization time-of-flight mass spectrometry. Available at: [Link]

-

Analytical Answers, Inc. Thermogravimetric Analysis (TGA). Available at: [Link]

-

PubMed. Characterization of physicochemical properties of carboxymethyl agar. Available at: [Link]

-

PubMed. Ester hydrolysis by a cyclodextrin dimer catalyst with a metallophenanthroline linking group. Available at: [Link]

-

ResearchGate. Cleavable Surfactants: A Comparison between Ester, Amide, and Carbonate as the Weak Bond. Available at: [Link]

-

ELTRA GmbH. Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Available at: [Link]

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. Amyl 4-Carboxyphenyl Carbonate | 377085-56-8 | TCI Deutschland GmbH [tcichemicals.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Bioreversible derivatives of phenol. 2. Reactivity of carbonate esters with fatty acid-like structures towards hydrolysis in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. specau.com.au [specau.com.au]

- 10. Characterization of physicochemical properties of carboxymethyl agar - PubMed [pubmed.ncbi.nlm.nih.gov]

Amyl 4-Carboxyphenyl Carbonate CAS number and IUPAC nomenclature

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Amyl 4-Carboxyphenyl Carbonate, a molecule of interest in organic synthesis and potential applications in drug development. This document will delve into its chemical identity, physicochemical properties, a detailed synthesis protocol, and a discussion of its potential utility in the pharmaceutical sciences, grounded in established chemical principles and supported by relevant literature.

Core Chemical Identity

Amyl 4-Carboxyphenyl Carbonate is a chemical compound that belongs to the class of mixed carbonic esters, featuring both an aliphatic (amyl) and an aromatic (carboxyphenyl) group attached to the carbonate functionality.

-

CAS Number: 377085-56-8

-

IUPAC Nomenclature: 4-(pentyloxycarbonyloxy)benzoic acid

-

Synonyms: 4-Carboxyphenyl Amyl Carbonate, 4-Carboxyphenyl Pentyl Carbonate

Physicochemical Properties

A summary of the key physicochemical properties of Amyl 4-Carboxyphenyl Carbonate is presented in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₆O₅ | [1] |

| Molecular Weight | 252.27 g/mol | [1] |

| Appearance | White to almost white powder or crystals | |

| Melting Point | 140-144 °C | |

| Purity | Typically >98.0% (by GC) | |

| Storage | Room temperature |

Synthesis of Amyl 4-Carboxyphenyl Carbonate: A Detailed Protocol

The synthesis of Amyl 4-Carboxyphenyl Carbonate can be achieved through the reaction of 4-hydroxybenzoic acid with amyl chloroformate. This reaction is an example of an acylation of a phenol to form a carbonate ester. The carboxylic acid group on the 4-hydroxybenzoic acid remains intact under these conditions.

Reaction Principle

The synthesis is based on the nucleophilic attack of the phenoxide ion of 4-hydroxybenzoic acid on the electrophilic carbonyl carbon of amyl chloroformate. The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity.

Experimental Protocol

Materials:

-

4-Hydroxybenzoic acid (≥99%)

-

Amyl chloroformate (≥98%)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl), dilute solution

-

Toluene

-

Ethanol

Procedure:

-

Preparation of Sodium 4-hydroxybenzoate:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzoic acid (1.0 eq) in deionized water.

-

To this solution, add a stoichiometric amount of sodium hydroxide (1.0 eq) to form the sodium salt of 4-hydroxybenzoic acid. The dissolution of 4-hydroxybenzoic acid will be complete upon formation of the salt.

-

Cool the resulting solution to 0-5 °C in an ice bath.

-

-

Acylation Reaction:

-

To the cooled solution of sodium 4-hydroxybenzoate, add amyl chloroformate (1.1 eq) dropwise while maintaining the temperature between 0-5 °C. The addition should be slow to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. A white precipitate of Amyl 4-Carboxyphenyl Carbonate should form.

-

-

Work-up and Purification:

-

Acidify the reaction mixture to a pH of 2-3 with a dilute solution of hydrochloric acid to ensure the carboxylic acid group is protonated.

-

Filter the white precipitate and wash it with cold deionized water to remove any inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure Amyl 4-Carboxyphenyl Carbonate.

-

-

Drying and Characterization:

-

Dry the purified product under vacuum.

-

Characterize the final product by techniques such as ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.

-

Synthesis Workflow Diagram

Caption: A workflow diagram illustrating the key stages in the synthesis of Amyl 4-Carboxyphenyl Carbonate.

Potential Applications in Drug Development

While specific applications of Amyl 4-Carboxyphenyl Carbonate in drug development are not extensively documented in publicly available literature, its structure suggests several potential uses, primarily centered around prodrug design and drug delivery systems.[2][3]

Prodrug Strategy

A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[4] This approach is often employed to improve the physicochemical or pharmacokinetic properties of a drug, such as its solubility, permeability, or stability.[4]

Amyl 4-Carboxyphenyl Carbonate can be envisioned as a promoiety that could be attached to a drug molecule containing a suitable functional group (e.g., an amine or hydroxyl group). The rationale for this is as follows:

-

Modulation of Lipophilicity: The amyl group is a five-carbon alkyl chain that can increase the lipophilicity of a polar drug molecule. This can enhance its ability to cross biological membranes, such as the intestinal epithelium or the blood-brain barrier, potentially improving oral bioavailability.

-

Esterase-Mediated Release: The carbonate linkage is an ester functionality that can be susceptible to hydrolysis by esterases, which are ubiquitous in the body. This enzymatic cleavage would release the active drug, 4-hydroxybenzoic acid, and amyl alcohol.

-

Bioactive Carrier: The 4-carboxyphenyl moiety is derived from 4-hydroxybenzoic acid, a compound known to possess various biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1] Upon release, this carrier molecule may exert its own therapeutic effects or contribute to the overall pharmacological profile.

Linker in Drug Delivery Systems

The carboxylic acid group of Amyl 4-Carboxyphenyl Carbonate provides a versatile handle for further chemical modification. This allows it to be used as a linker to conjugate drug molecules to larger drug delivery systems, such as nanoparticles, polymers, or antibodies.[5][6]

Caption: Conceptual diagram of Amyl 4-Carboxyphenyl Carbonate as a linker in a targeted drug delivery system.

In such a system, the Amyl 4-Carboxyphenyl Carbonate would act as a bridge between the drug and the carrier. The properties of the linker can be tuned to control the release of the drug at the target site, for example, through enzymatic cleavage or in response to a specific pH environment.

Conclusion

Amyl 4-Carboxyphenyl Carbonate is a well-defined chemical entity with accessible synthetic routes. While its direct applications in drug development are still an area for exploration, its chemical structure provides a strong rationale for its potential use as a promoiety in prodrug design or as a functional linker in advanced drug delivery systems. The combination of a lipophilic amyl group and a versatile carboxylic acid handle on a biocompatible 4-hydroxybenzoic acid backbone makes it a promising tool for medicinal chemists and pharmaceutical scientists seeking to optimize the delivery and efficacy of therapeutic agents. Further research into the biological stability and release kinetics of drug conjugates of Amyl 4-Carboxyphenyl Carbonate is warranted to fully elucidate its potential in the pharmaceutical field.

References

-

Pure Synth. Amyl 4-Carboxyphenyl Carbonate 96.0%. Available from: [Link]

- Manuja R, Sachdeva S, Jain A, Chaudhary J. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Int J Pharm Sci Rev Res. 2013;22(2):109-115.

- Ferreira, V. F., de Souza, M. V. N., & da Silva, F. de C. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 15(9), 1111.

- González-García, J., García-Carmona, F., & Sánchez-Ferrer, A. (2007). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 73(3), 643–649.

- Google Patents. Method for the preparation of aliphatic chloroformates.

- Aied, A., Boussouar, A., Belkheir, A., & Bedjaoui-Alachaher, A. (2019). An imine based COF as a smart carrier for targeted drug delivery: From synthesis to computational studies.

- Yu, S., Li, T., Yang, W., Wang, W., Duan, X., Zhang, Z., & Zhao, R. (2025). Advances in Targeted Delivery Carriers for Glycosylated Modified Materials. Chinese Pharmaceutical Journal, 60(10), 1005–1012.

- Wang, J., Zhang, S., & Wang, Y. (2015). Synthesis of Dipentyl Carbonate by Transesterification Using Basic Ionic Liquid [bmIm]OH Catalyst.

- Markovic, M., Ben-Shabat, S., & Dahan, A. (2020). Targeted Drug Delivery Systems: A Comprehensive Review. Pharmaceutics, 12(11), 1031.

-

Taylor & Francis. Chloroformate – Knowledge and References. Available from: [Link]

- Zhang, Y., Chen, Y., & Wang, J. (2022). Synthesis of Aliphatic Polycarbonates from Diphenyl Carbonate and Diols over Zinc (II)

-

PrepChem.com. Preparation of 4-amino-3-hydroxybenzoic acid. Available from: [Link]

-

SpecAU. Amyl 4-Carboxyphenyl Carbonate. Available from: [Link]

- Wiśniewski, M., & Krysztak, B. (2018). Functionalized Particles Designed for Targeted Delivery. Polymers, 10(11), 1238.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. medipharmsai.com [medipharmsai.com]

- 3. Functionalized Particles Designed for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Advances in Targeted Delivery Carriers for Glycosylated Modified Materials [journal11.magtechjournal.com]

Chemical Reactivity Profile of Amyl-Substituted Aromatic Carbonates

An In-depth Technical Guide

Abstract

Amyl-substituted aromatic carbonates are a class of organic molecules gaining prominence in specialized fields such as drug delivery systems, polymer chemistry, and fine chemical synthesis. Their unique chemical architecture, which combines a reactive carbonate ester with the steric and electronic influence of an aromatic ring and an amyl substituent, results in a nuanced reactivity profile. This guide provides a comprehensive technical overview of the synthesis, key reactive pathways—including hydrolysis, transesterification, and nucleophilic substitution—and the analytical methodologies required to study these compounds. By explaining the causality behind experimental choices and grounding claims in established chemical principles, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage the distinct properties of amyl-substituted aromatic carbonates.

Introduction: Significance and Structural Features

Organic carbonates are esters of carbonic acid, characterized by a carbonyl group flanked by two alkoxy or aryloxy groups (R-O-C(=O)-O-R').[1] When one of these groups is an aromatic ring substituted with an amyl (pentyl) group, the resulting molecule exhibits a balance of stability and reactivity that is highly tunable. The aromatic system provides a platform for electronic modification, while the amyl group introduces specific steric and lipophilic properties.

The position and isomer of the amyl group (e.g., n-amyl, iso-amyl, tert-amyl) critically influence the molecule's reactivity. These factors modulate the accessibility of the electrophilic carbonyl carbon to incoming nucleophiles and affect the stability of the leaving group in substitution reactions. In the context of drug development, for instance, these carbonates can function as cleavable linkers in prodrugs, where a precise rate of hydrolysis is required to release the active pharmaceutical ingredient (API) at a controlled rate.

Synthesis of Amyl-Substituted Aromatic Carbonates

The primary routes for synthesizing these specialized carbonates are analogous to those for other organic carbonates. The choice of method depends on the availability of starting materials, desired purity, and scalability.

-

Phosgenation: The reaction of an amyl-substituted phenol with phosgene (COCl₂) or a phosgene equivalent (e.g., triphosgene) is a high-yielding method.[1] This process typically requires a base, such as pyridine, to neutralize the HCl byproduct. Due to the high toxicity of phosgene, this route is often reserved for industrial-scale synthesis where handling protocols are stringent.

-

Transesterification: A greener and more common laboratory-scale approach is the transesterification of a simple dialkyl carbonate (like dimethyl carbonate, DMC) or diphenyl carbonate (DPC) with an amyl-substituted phenol.[1][2] This equilibrium-driven reaction often requires a catalyst (e.g., Lewis acids, bases) and the removal of the more volatile alcohol byproduct (e.g., methanol) to drive the reaction to completion.[1][2][3]

Core Chemical Reactivity Profile

The reactivity of amyl-substituted aromatic carbonates is centered on the electrophilic nature of the carbonyl carbon. The primary reaction pathways are nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, leading to the displacement of one of the aryloxy or alkoxy groups.

Hydrolysis: The Gateway to Controlled Release

Hydrolysis is the cleavage of the carbonate by water, yielding the corresponding amyl-substituted phenol, an alcohol (or another phenol), and carbon dioxide.[4] The rate of this reaction is highly dependent on pH and can be catalyzed by acids or bases.[5][6][7]

-

Base-Catalyzed Hydrolysis (BAC2): Under basic conditions, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon. This is typically the fastest pathway and involves a tetrahedral intermediate. The rate is sensitive to the steric hindrance around the carbonyl group; a bulky tert-amyl group positioned ortho to the carbonate will significantly slow the reaction compared to a linear n-amyl group in the para position.

-

Acid-Catalyzed Hydrolysis (AAC2): In acidic media, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by a weaker nucleophile like water.[6]

-

Neutral Hydrolysis: At neutral pH, the reaction with water is generally slow but is highly relevant for predicting the stability of these compounds under physiological conditions.[7]

The predictable nature of hydrolysis makes these carbonates excellent candidates for prodrug linkers, where the release rate of a drug can be fine-tuned by modifying the steric and electronic environment of the aromatic ring.

Transesterification: Exchanging Functional Groups

Transesterification involves the reaction of the carbonate with an alcohol, displacing one of the original alkoxy/aryloxy groups.[1] This reaction is fundamental for converting one type of carbonate into another. The general principle is that a more nucleophilic alcohol will displace a less nucleophilic one.[1] For example, aliphatic alcohols are more nucleophilic than phenols and can displace them from an aromatic carbonate.[1] This process is often catalyzed by acids or bases and can be driven to completion by removing the displaced alcohol, typically through distillation.[1][8]

Nucleophilic Aromatic Substitution (SNAr): Reactivity at the Ring

While reactions at the carbonyl carbon are most common, under specific conditions, nucleophilic attack can occur directly on the aromatic ring, displacing the entire carbonate group. This SNAr mechanism is less common than electrophilic aromatic substitution but is highly significant.[9][10]

For an SNAr reaction to be favorable, two key conditions must be met:

-

Presence of a Good Leaving Group: The carbonate moiety itself must be able to depart.

-

Activation of the Aromatic Ring: The ring must be rendered electron-poor by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), positioned ortho or para to the leaving group.[9][10][11]

These EWGs stabilize the negatively charged intermediate (a Meisenheimer complex) that forms when the nucleophile adds to the ring.[10] The amyl group, being an electron-donating group (EDG), generally disfavors this pathway unless overcome by powerful EWGs on the ring.

Visualizing Core Reactivity Pathways

The following diagram illustrates the central role of the amyl-substituted aromatic carbonate and its primary transformation pathways.

Caption: Figure 1: Primary Reactivity Pathways of Amyl-Substituted Aromatic Carbonates.

Experimental Design & Analytical Protocols

Studying the reactivity profile requires robust experimental design and precise analytical techniques. The goal is to obtain kinetic data (reaction rates) and identify reaction products and byproducts.

General Workflow for Kinetic Analysis

A self-validating experimental workflow is crucial for generating trustworthy data. This involves careful setup, real-time or quenched monitoring, and appropriate data analysis.

Caption: Figure 2: A systematic workflow for conducting kinetic analysis of carbonate reactivity.

Protocol: Monitoring Base-Catalyzed Hydrolysis via HPLC

This protocol details a method for determining the rate of hydrolysis of a para-amylphenyl methyl carbonate under basic conditions.

Objective: To determine the pseudo-first-order rate constant (k') for the hydrolysis reaction.

Materials:

-

para-Amylphenyl methyl carbonate

-

Acetonitrile (HPLC grade)

-

Deionized water

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, for quenching)

-

Internal standard (e.g., a stable, structurally similar compound like 4-tert-butylphenol)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of para-amylphenyl methyl carbonate and a 10 mM stock solution of the internal standard in acetonitrile.

-

Reaction Buffer: Prepare a 0.1 M NaOH aqueous solution.

-

Reaction Setup: In a thermostatted vessel at 25°C, combine the reaction buffer and deionized water. Allow the temperature to equilibrate.

-

Initiation: To initiate the reaction, add a small volume of the carbonate stock solution to the vessel to achieve a final concentration of 0.1 mM. Simultaneously, add the internal standard. This is time zero (t=0).

-

Sampling and Quenching: At predetermined time points (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture. Immediately quench the reaction by adding the aliquot to a vial containing 10 µL of 1 M HCl.[12][13] This neutralizes the NaOH and stops the hydrolysis.

-

HPLC Analysis: Analyze each quenched sample by HPLC. Monitor the disappearance of the starting carbonate peak and the appearance of the amyl-phenol product peak relative to the constant peak of the internal standard.[12]

-

Data Analysis: Plot the natural logarithm of the concentration of the starting carbonate (ln[Carbonate]) versus time. The slope of the resulting line will be equal to the negative of the pseudo-first-order rate constant (-k').

Causality and Validation:

-

Why an internal standard? It corrects for variations in injection volume and detector response, ensuring quantitative accuracy.

-

Why quenching? It freezes the reaction at a specific time point, allowing for accurate analysis without the sample composition changing between sampling and injection.[12][13]

-

Why pseudo-first-order? By using a large excess of NaOH, its concentration remains effectively constant, simplifying the rate law to depend only on the carbonate concentration.

Key Analytical Techniques

The choice of analytical technique is dictated by the properties of the reactants and products.

| Technique | Application & Rationale |

| HPLC | The workhorse for non-volatile, UV-active compounds like aromatic carbonates and phenols. Ideal for kinetic studies in aqueous or organic solvents.[12] |

| GC-MS | Best for volatile and thermally stable compounds. Can be used to identify products after derivatization. Provides both quantification and structural information from mass spectra.[14][15] |

| NMR Spectroscopy | Provides detailed structural information. Can be used to monitor reactions in situ within the NMR tube to identify transient intermediates, though it is less sensitive for quantitative kinetics than chromatography.[12] |

| FT-IR Spectroscopy | Useful for monitoring the disappearance of the strong carbonate C=O stretch (typically ~1760-1820 cm⁻¹) and the appearance of product-related peaks.[16] |

Applications in Drug Development & Materials Science

The tunable reactivity of amyl-substituted aromatic carbonates makes them highly valuable:

-

Prodrugs: As cleavable linkers, they can mask a hydroxyl or phenolic group on a drug molecule. The rate of hydrolysis can be engineered by placing the amyl group and other substituents at positions that either sterically hinder or electronically promote cleavage, ensuring drug release occurs at the desired site and time.

-

Polymer Synthesis: Aromatic carbonates, such as diphenyl carbonate, are precursors to polycarbonates.[1][17] Amyl-substituted variants could be used to create specialty polymers with modified properties, such as increased solubility in nonpolar media or altered thermal characteristics.

-

Protecting Groups: In multi-step organic synthesis, the carbonate can serve as a robust protecting group for phenols that can be removed under specific, controlled basic or acidic conditions.

Conclusion

Amyl-substituted aromatic carbonates possess a rich and tunable chemical reactivity profile dominated by nucleophilic attack at the carbonyl carbon. Their susceptibility to hydrolysis, transesterification, and, under specific conditions, nucleophilic aromatic substitution can be precisely controlled through the isomeric structure of the amyl group and the electronic nature of other substituents on the aromatic ring. A deep understanding of these reaction pathways, supported by rigorous kinetic analysis using chromatographic and spectroscopic methods, is essential for their effective application. For professionals in drug development and materials science, these molecules represent a versatile platform for designing controlled-release systems, novel polymers, and advanced synthetic intermediates.

References

-

Wikipedia. Carbonate ester. [Link]

-

Sparkl. Revision Notes - Test for carbonate (CO₃²⁻) using acid. [Link]

-

Science.gov. aromatic nucleophilic substitution: Topics by Science.gov. [Link]

-

Fisher Scientific. Aromatic Nucleophilic Substitution. [Link]

-

PubMed. Quantification of carbonate by gas chromatography-mass spectrometry. [Link]

-

Mono Mole. Monitoring the progress of a reaction. [Link]

-

American Chemical Society. Reactivity of carbonates and esters in the depolymerization of plastic waste. [Link]

- Google Patents.

-

ResearchGate. (PDF) Quantification of Carbonate by Gas Chromatography-Mass Spectrometry. [Link]

-

Royal Society of Chemistry. Recent advances in the transesterification of β-keto esters. [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

Royal Society of Chemistry. Recent developments in organocatalysed transformations of epoxides and carbon dioxide into cyclic carbonates. [Link]

-

ACS Publications. Hydrolysis of Simple Aromatic Esters and Carbonates. [Link]

-

Stanford University. A closed cycle for esterifying aromatic hydrocarbons with CO2 and alcohol. [Link]

-

AIR Unimi. Lipase-mediated flow synthesis of nature-inspired phenolic carbonates. [Link]

-

Unknown Source. HYDROLYSIS. [Link]

-

ResearchGate. H-abstraction reactions of pentacyclic carbonates: A computational kinetic study. [Link]

-

Quora. What is the hydrolysis of carbonate?. [Link]

-

Chemistry Steps. Ester Functional Group. [Link]

-

MDPI. Kinetics of Solid-Gas Reactions and Their Application to Carbonate Looping Systems. [Link]

-

Organic Chemistry Portal. Diphenyl Carbonate: A Highly Reactive and Green Carbonyl Source for the Synthesis of Cyclic Carbonates. [Link]

-

ResearchGate. Transesterification of dialkyl carbonates with allyl alcohol in the presence of basic catalysts. [Link]

-

PubMed. Reaction Pathways in Carbonates and Esters. [Link]

- Google Patents.

-

Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]

-

IRIS. Reaction of Primary Aromatic Amines with Alkyl Carbonates over NaY Faujasite: A Convenient and Selective Access to Mono. [Link]

- Google Patents.

-

PubMed. The reaction of primary aromatic amines with alkylene carbonates for the selective synthesis of bis-N-(2-hydroxy)alkylanilines: the catalytic effect of phosphonium-based ionic liquids. [Link]

-

Monash University. Organic reactions: Hydrolysis. [Link]

-

YouTube. Hydrolysis of carboxylic and carbonic acid derivatives. [Link]

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

Sources

- 1. Carbonate ester - Wikipedia [en.wikipedia.org]

- 2. EP1837328A1 - Process for producing aromatic carbonate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. monash.edu [monash.edu]

- 5. web.viu.ca [web.viu.ca]

- 6. quora.com [quora.com]

- 7. youtube.com [youtube.com]

- 8. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. monomole.com [monomole.com]

- 14. Quantification of carbonate by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. Reactivity of carbonates and esters in the depolymerization of plastic waste - American Chemical Society [acs.digitellinc.com]

Melting point and boiling point data for Amyl 4-Carboxyphenyl Carbonate

Technical Guide: Physicochemical Profiling of Amyl 4-Carboxyphenyl Carbonate

Part 1: Executive Summary & Chemical Identity

Amyl 4-Carboxyphenyl Carbonate (CAS: 377085-56-8) is a specialized mixed carbonate ester featuring a para-substituted benzoic acid moiety linked to a pentyl (amyl) chain via a carbonate bridge. Unlike simple alkyl benzoates, this molecule retains a free carboxylic acid group, imparting significant hydrogen-bonding capability that dictates its high melting point and solid-state stability.

Primarily utilized as a reactive intermediate in the synthesis of liquid crystals and complex pharmaceutical conjugates, its purity is critical. The carbonate linkage is susceptible to hydrolytic cleavage under basic conditions, making precise knowledge of its thermal limits (Melting Point and Decomposition Temperature) essential for process optimization.

Chemical Profile

| Property | Data |

| IUPAC Name | 4-{[(Pentyloxy)carbonyl]oxy}benzoic acid |

| Common Synonyms | 4-Carboxyphenyl Pentyl Carbonate; Amyl 4-Carboxyphenyl Carbonate |

| CAS Number | 377085-56-8 |

| Molecular Formula | C₁₃H₁₆O₅ |

| Molecular Weight | 252.27 g/mol |

| Structural Features | Mixed Carbonate (-O-CO-O-); Free Carboxylic Acid (-COOH); n-Pentyl Chain |

Part 2: Thermodynamic Properties (The Core Data)

The following data aggregates experimental values from high-purity reference standards (>98% GC) and predictive models for thermodynamic limits.

Table 1: Physicochemical Constants

| Property | Value / Range | Condition / Method | Confidence |

| Melting Point (MP) | 140.0 °C – 144.0 °C | Experimental (Capillary/DSC) | High [1][2] |

| Boiling Point (BP) | ~385 °C (Predicted) | Theoretical (760 mmHg) | Low (Decomposes) |

| Decomposition Temp. | > 200 °C (Est.) | TGA Onset | Medium |

| Physical State | White Crystalline Powder | 20 °C, 1 atm | High |

| Solubility | Soluble in EtOH, THF; Insoluble in Water | Ambient | High |

Technical Insight: The "Missing" Boiling Point

Researchers often search for an experimental boiling point for CAS 377085-56-8 and fail. This is not a data gap; it is a thermodynamic reality.

-

H-Bonding Network: The free carboxylic acid group forms strong intermolecular dimers. To boil, these bonds must break.

-

Carbonate Instability: The carbonate linkage (-O-CO-O-) is thermally labile compared to the aromatic ring. The energy required to volatilize the dimerized acid (~385 °C predicted) far exceeds the activation energy for decarboxylation or carbonate disproportionation.

Part 3: Synthesis & Structural Logic

Understanding the synthesis provides insight into potential impurities (e.g., 4-hydroxybenzoic acid or amyl alcohol) that depress the melting point.

The most robust synthetic route involves the reaction of 4-hydroxybenzoic acid with amyl chloroformate under controlled basic conditions to scavenge the HCl byproduct without hydrolyzing the newly formed carbonate.

Figure 1: Synthesis logic via the chloroformate route. Note that the base must be non-nucleophilic enough to avoid attacking the carbonate carbonyl.

Part 4: Experimental Protocols (Validation)

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: To determine the precise onset melting point and detect polymorphic transitions.

-

Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows escaping volatiles if decomposition occurs).

-

Equilibration: Equilibrate at 25 °C for 5 minutes.

-

Ramp: Heat from 25 °C to 160 °C at a rate of 10 °C/min.

-

Analysis:

-

Observe the endothermic peak.

-

Acceptance Criteria: Onset temperature should be 140.0 ± 1.0 °C . Peak maximum should be ~142–144 °C.

-

Note: A broad peak indicates solvent occlusion or hydrolysis (presence of 4-hydroxybenzoic acid).

-

Protocol B: Thermogravimetric Analysis (TGA)

Purpose: To define the "Safe Processing Window" and prove the lack of a boiling point.

-

Sample Prep: Load 10 mg into a platinum or ceramic crucible.

-

Purge Gas: Nitrogen (N₂) at 50 mL/min (inert atmosphere prevents oxidative degradation masking thermal decomposition).

-

Ramp: Heat from 40 °C to 400 °C at 20 °C/min.

-

Analysis:

-

Monitor weight loss %.

-

Significant Event: Look for the first derivative peak (DTG). If weight loss >5% occurs before 200 °C, the sample is wet or solvated.

-

Decomposition: Expect rapid mass loss >250 °C due to decarboxylation.

-

Figure 2: Analytical workflow for thermal validation. Drying is critical to prevent moisture-induced hydrolysis during heating.

Part 5: Handling and Storage

Given the carbonate linkage, this compound is sensitive to moisture, particularly in the presence of trace acids or bases which catalyze hydrolysis.

-

Storage: Store at Room Temperature (< 25 °C) in a tightly sealed container. Ideally, store under argon or nitrogen if long-term stability is required [1].

-

Safety: Standard PPE (gloves, goggles). While specific toxicology data is limited, treat as a potential irritant similar to benzoic acid derivatives.

References

-

PubChem. (n.d.). Compound Summary: 4-{[(Pentyloxy)carbonyl]oxy}benzoic acid.[1] Retrieved October 26, 2023, from [Link]

Sources

An In-Depth Technical Guide to the Hydrolytic Stability of Amyl 4-Carboxyphenyl Carbonate in Aqueous Media

Abstract

This technical guide provides a comprehensive framework for evaluating the hydrolytic stability of Amyl 4-Carboxyphenyl Carbonate, a representative aryl-alkyl carbonate of interest in pharmaceutical and materials science. Recognizing the critical role of hydrolytic degradation in determining the shelf-life, efficacy, and safety of chemical entities, this document outlines the underlying chemical principles, a robust experimental design based on international regulatory guidelines, and advanced analytical methodologies for a thorough stability assessment. We delve into the kinetics and mechanisms of hydrolysis under various pH conditions, offering a step-by-step protocol for researchers, scientists, and drug development professionals. The guide emphasizes the importance of a well-designed study that is not only compliant with regulatory expectations but also scientifically sound, enabling the prediction of degradation pathways and the identification of potential degradants.

Introduction: The Imperative of Hydrolytic Stability

The interaction of a chemical compound with water is a fundamental aspect of its lifecycle, profoundly influencing its utility and safety, particularly in the context of pharmaceuticals. Hydrolysis, the cleavage of chemical bonds by water, is a primary pathway for the degradation of many drug substances. For drug development professionals, a comprehensive understanding of a molecule's hydrolytic stability is not merely a regulatory requirement but a cornerstone of rational drug design and formulation development.[1] Uncontrolled degradation can lead to a loss of potency, the formation of toxic byproducts, and altered pharmacokinetic profiles.

Amyl 4-Carboxyphenyl Carbonate, an aryl-alkyl carbonate, possesses functional groups susceptible to hydrolysis. The carbonate ester linkage, in particular, can undergo cleavage under both acidic and basic conditions. Therefore, a thorough investigation into its hydrolytic stability is paramount to de-risk its development and ensure the quality and safety of any potential product.

This guide will provide a detailed roadmap for assessing the hydrolytic stability of Amyl 4-Carboxyphenyl Carbonate, drawing upon established regulatory frameworks such as the International Council for Harmonisation (ICH) Q1A(R2) guidelines on stability testing and the Organisation for Economic Co-operation and Development (OECD) Guideline 111 for testing of chemicals.[2][3]

Physicochemical Properties and Synthesis of Amyl 4-Carboxyphenyl Carbonate

A foundational understanding of the target molecule is essential for designing a meaningful stability study.

2.1. Chemical Structure and Properties

-

IUPAC Name: Amyl 4-Carboxyphenyl Carbonate

-

Synonyms: 4-(Pentyloxycarbonyloxy)benzoic acid

-

Molecular Formula: C₁₃H₁₆O₅

-

Molecular Weight: 252.26 g/mol

-

Structure:

/ C---C / C C=C \ / C---C \ / C | COOH

The molecule features an amyl (pentyl) group linked to a 4-carboxyphenyl group via a carbonate ester bridge. The presence of the ester linkage and the carboxylic acid moiety dictates its solubility and reactivity in aqueous media. The carboxylic acid group will ionize depending on the pH of the solution, which can influence the overall stability of the molecule.

2.2. Synthesis Pathway

The synthesis of Amyl 4-Carboxyphenyl Carbonate typically involves the reaction of 4-hydroxybenzoic acid with amyl chloroformate in the presence of a base. This reaction is a standard method for the preparation of aryl-alkyl carbonates.[4][5]

Understanding the synthesis is crucial for identifying potential process-related impurities that could interfere with the stability study or act as catalysts for degradation.

Theoretical Considerations: The Mechanism of Carbonate Hydrolysis

The hydrolysis of Amyl 4-Carboxyphenyl Carbonate can proceed through different mechanisms depending on the pH of the aqueous medium.

3.1. Base-Catalyzed Hydrolysis

Under basic conditions, the hydrolysis of carbonate esters typically follows a nucleophilic acyl substitution pathway (BAC2 mechanism).[6] The hydroxide ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the carbonate. This results in the formation of a tetrahedral intermediate, which then collapses to yield the final products.

The expected degradation products under basic conditions are 4-hydroxybenzoic acid (as its carboxylate salt), amyl alcohol, and carbonate/bicarbonate.

3.2. Acid-Catalyzed Hydrolysis

In acidic media, the hydrolysis mechanism (AAC2) is initiated by the protonation of the carbonyl oxygen.[7][8] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A subsequent series of proton transfers and elimination of the leaving groups leads to the final products.

The degradation products under acidic conditions are expected to be 4-hydroxybenzoic acid, amyl alcohol, and carbonic acid, which is in equilibrium with carbon dioxide and water.

3.3. pH-Rate Profile

The rate of hydrolysis of an ester is typically pH-dependent. A characteristic V-shaped or U-shaped pH-rate profile is often observed, with the minimum rate of hydrolysis occurring at a specific pH.[9][10] At low pH, the reaction is acid-catalyzed, while at high pH, it is base-catalyzed. In the intermediate pH range, a pH-independent (neutral) hydrolysis may occur, though it is often much slower than the catalyzed reactions. Determining the pH-rate profile is a key objective of the hydrolytic stability study.

Experimental Design: A Robust Protocol for Hydrolytic Stability Assessment

A well-structured experimental plan is crucial for obtaining reliable and reproducible data. The following protocol is based on the principles outlined in OECD Guideline 111 and ICH Q1A(R2).[1][3][11][12][13][14][15][16]

4.1. Materials and Reagents

| Material/Reagent | Grade/Purity | Supplier |

| Amyl 4-Carboxyphenyl Carbonate | >98% | TCI, etc. |

| Hydrochloric Acid | ACS Grade | Standard Supplier |

| Sodium Hydroxide | ACS Grade | Standard Supplier |

| Potassium Phosphate Monobasic | ACS Grade | Standard Supplier |

| Sodium Phosphate Dibasic | ACS Grade | Standard Supplier |

| Boric Acid | ACS Grade | Standard Supplier |

| Acetonitrile | HPLC Grade | Standard Supplier |

| Methanol | HPLC Grade | Standard Supplier |

| Water | HPLC Grade/Milli-Q | In-house/Standard Supplier |

4.2. Buffer Preparation

A series of buffers covering the environmentally and physiologically relevant pH range should be prepared.

| Target pH | Buffer System |

| 1.2 | HCl |

| 4.0 | Acetate Buffer |

| 7.0 | Phosphate Buffer |

| 9.0 | Borate Buffer |

All buffers should be prepared in sterile, high-purity water and their pH should be verified using a calibrated pH meter.

4.3. Experimental Setup and Procedure